molecular formula C11H18ClNO2 B12771318 dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride CAS No. 91340-27-1

dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride

Cat. No.: B12771318
CAS No.: 91340-27-1
M. Wt: 231.72 g/mol
InChI Key: IYFSTXCOAHASDD-UHFFFAOYSA-N
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Description

dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride typically involves the reaction of 4-methoxyphenylacetone with methoxyamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • dl-1-(4-Methoxyphenyl)-2-hydroxyaminopropane hydrochloride
  • dl-1-(4-Methoxyphenyl)-2-aminopropane hydrochloride

Comparison: dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride is unique due to its specific methoxy and amino functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research applications.

Properties

CAS No.

91340-27-1

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

N-methoxy-1-(4-methoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-9(12-14-3)8-10-4-6-11(13-2)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H

InChI Key

IYFSTXCOAHASDD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NOC.Cl

Origin of Product

United States

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